molecular formula C15H14O3 B1296146 2,4'-Dimethoxybenzophenone CAS No. 5449-69-4

2,4'-Dimethoxybenzophenone

Cat. No.: B1296146
CAS No.: 5449-69-4
M. Wt: 242.27 g/mol
InChI Key: QWWJLMQOKZOTNX-UHFFFAOYSA-N
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Description

2,4’-Dimethoxybenzophenone is an organic compound with the molecular formula C15H14O3. It is a derivative of benzophenone, where two methoxy groups are attached to the benzene rings. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Biochemical Analysis

Biochemical Properties

2,4’-Dimethoxybenzophenone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. These interactions can lead to the inhibition or activation of the enzymes, affecting the metabolic pathways they regulate. Additionally, 2,4’-Dimethoxybenzophenone can bind to proteins such as albumin, influencing their function and stability .

Cellular Effects

The effects of 2,4’-Dimethoxybenzophenone on cells are diverse and depend on the cell type and concentration of the compound. In some cell types, it has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, 2,4’-Dimethoxybenzophenone can modulate the activity of transcription factors, resulting in altered expression of genes involved in cell growth and differentiation. Additionally, it can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in the production and utilization of metabolites .

Molecular Mechanism

At the molecular level, 2,4’-Dimethoxybenzophenone exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target molecules, leading to downstream effects on cellular processes. For instance, the interaction of 2,4’-Dimethoxybenzophenone with cytochrome P450 enzymes can inhibit their activity, affecting the metabolism of other compounds. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4’-Dimethoxybenzophenone can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat. The long-term effects of 2,4’-Dimethoxybenzophenone on cellular function have been observed in both in vitro and in vivo studies, with some studies indicating potential cumulative effects on cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of 2,4’-Dimethoxybenzophenone vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism .

Metabolic Pathways

2,4’-Dimethoxybenzophenone is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound can also affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of various metabolites .

Transport and Distribution

Within cells and tissues, 2,4’-Dimethoxybenzophenone is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin and other plasma proteins, facilitating its transport in the bloodstream. Additionally, specific transporters may be involved in the uptake and distribution of the compound within cells, affecting its localization and accumulation in different tissues .

Subcellular Localization

The subcellular localization of 2,4’-Dimethoxybenzophenone can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the endoplasmic reticulum, where it interacts with enzymes involved in metabolic processes. The localization of 2,4’-Dimethoxybenzophenone can also affect its interactions with other biomolecules and its overall impact on cellular function .

Preparation Methods

The synthesis of 2,4’-Dimethoxybenzophenone typically involves the reaction of m-dimethoxybenzene with oxalyl chloride in the presence of a catalyst such as azo isobutyronitrile or benzoyl peroxide. The reaction is carried out at a temperature of 70-80°C to produce an intermediate product, 2,2’,4,4’-tetramethoxy benzophenone. This intermediate is then reacted with a Lewis acid (e.g., AlCl3, ZnCl2, BF3, or polyphosphoric acid) in an organic solvent (e.g., dichloroethane, toluene, xylene, nitrobenzene, or chlorobenzene) at 50°C for 2-3 hours. The reaction is stopped, and the product is hydrolyzed, separated, and recrystallized to obtain 2,4’-Dimethoxybenzophenone .

Chemical Reactions Analysis

2,4’-Dimethoxybenzophenone undergoes various chemical reactions, including:

Comparison with Similar Compounds

2,4’-Dimethoxybenzophenone can be compared with other benzophenone derivatives such as:

    2,4’-Dihydroxybenzophenone: Known for its use as a UV absorber in sunscreens.

    2,2’,3’-Trihydroxy-4,6-dimethoxybenzophenone: Used in organic synthesis and as a UV stabilizer.

    2,3’,4,6-Tetrahydroxybenzophenone: Utilized in the synthesis of pharmaceuticals and as an antioxidant. The uniqueness of 2,4’-Dimethoxybenzophenone lies in its specific substitution pattern, which imparts distinct photochemical properties and reactivity compared to other benzophenone derivatives.

Properties

IUPAC Name

(2-methoxyphenyl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-12-9-7-11(8-10-12)15(16)13-5-3-4-6-14(13)18-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWJLMQOKZOTNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50280330
Record name 2,4'-Dimethoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50280330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5449-69-4
Record name 5449-69-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4'-Dimethoxybenzophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4'-Dimethoxybenzophenone
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2.63 g of (4-methoxyphenyl)(2-methoxyphenyl)methanol 51 are dissolved in dichloromethane, and 5.03 g of Dess-Martin reagent are added. The mixture is stirred at room temperature for 2 h. Then 20% Na2SO3 and NaHCO3 solution are added, and the mixture is extracted with diethyl ether. The organic phase is extracted with saturated NaCl solution and dried over sodium sulfate. The solution is concentrated in vacuo and purified by column filtration. 2.61 g of 52 are obtained. C15H14O3 (242.28) MS (ESI+) 243.04 (M+H+)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can you tell us about the photochemical properties of benzophenones, particularly their excited states?

A1: Benzophenones, including derivatives like 2-hydroxy-4-methoxybenzophenone (BP-3) and 2,2′-dihydroxy-4,4′-dimethoxybenzophenone (BP-6), exhibit interesting photochemical behavior. Research has focused on characterizing their excited states, including the lowest excited triplet (T1) state, which plays a crucial role in their photochemical reactions. [] These studies utilize techniques like UV absorption, phosphorescence, and triplet-triplet absorption spectroscopy to understand the energy levels and lifetimes of these excited states. This information is vital for comprehending their potential applications as UV absorbers and photostabilizers. []

Q2: Are there any studies on the synthesis of methoxybenzophenones?

A2: Yes, there's research focusing on the synthesis of specific methoxybenzophenone derivatives. For example, one study details the synthesis of 2-hydroxy-4-methoxybenzophenone (I) from 2,4-dihydroxybenzophenone (II) using dimethyl sulfate (III) in the presence of N-octyldiethanolamine borate as a catalyst. [] This research highlights the development of efficient synthetic methods for obtaining specific methoxybenzophenone derivatives, which is crucial for exploring their potential applications.

Q3: Can you elaborate on the applications of benzophenone derivatives as UV absorbers?

A3: Benzophenones, particularly those with hydroxyl and methoxy substituents, are known for their UV absorption properties. While 2,4'-dimethoxybenzophenone itself isn't explicitly mentioned, similar compounds like BP-3 and BP-6 are studied for their potential as UV absorbers. [] Understanding the relationship between the structure and UV absorption properties of these derivatives is essential for developing effective UV filters for various applications, including sunscreens and protective coatings.

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